

Application Note: Synthesis of 5-[(Chloroacetyl)amino]-2-hydroxybenzoic Acid[2]

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Compound of Interest

Compound Name: 5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid

CAS No.: 80074-26-6

Cat. No.: B1604561

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Introduction & Strategic Utility

5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid is a functionalized derivative of Mesalazine (5-ASA).[1] Unlike the natural metabolite N-acetyl-5-ASA, the inclusion of a chlorine atom at the

-position of the acetamide group introduces significant synthetic utility:

- **Covalent Probe Development:** The alkyl chloride acts as a mild electrophile, capable of reacting with nucleophilic cysteine thiols in proteins via displacement, making it a valuable tool for "fragment-based drug discovery" (FBDD).[1]
- **Precursor for Conjugates:** It serves as a linchpin intermediate.[1] The chloride can be displaced by amines, azides, or thiols to generate complex 5-ASA prodrugs or fluorescent reporters.[1]
- **Impurity Profiling:** It is used as a reference standard in the quality control of halo-acetylated salicylate drugs.[1]

Chemical Profile

Property	Specification
IUPAC Name	5-[(2-chloroacetyl)amino]-2-hydroxybenzoic acid
CAS Registry	15599-52-7 (Generic Ref)
Molecular Formula	
Molecular Weight	229.62 g/mol
Solubility	Soluble in DMSO, DMF, dilute NaOH; Poorly soluble in water, DCM.[1]

Synthetic Route Design[1]

The synthesis challenges lie in the zwitterionic nature of the starting material (5-ASA) and the competency of nucleophiles. 5-ASA contains three functional groups: a carboxylic acid, a phenol, and an amine.

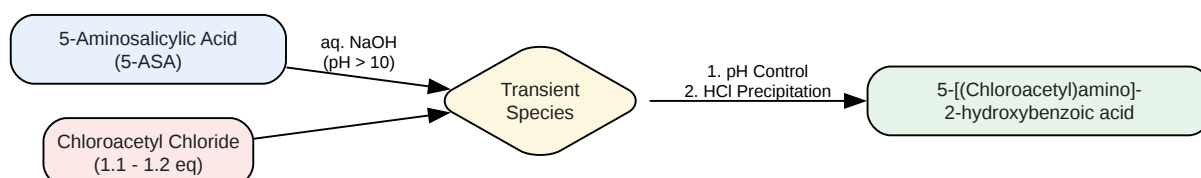
- Challenge: Selective

-acylation over

-acylation (phenol ester formation).

- Solution: Utilization of Schotten-Baumann conditions. By maintaining a controlled alkaline pH, the amine (which remains nucleophilic) reacts faster than the phenoxide with the acid chloride. Furthermore, any transient phenolic ester formed is labile and rapidly hydrolyzes back to the phenol under aqueous basic conditions, while the amide bond remains stable.

Reaction Scheme



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Figure 1: Reaction pathway leveraging aqueous alkaline solubility to drive N-selectivity.

Detailed Experimental Protocol

Method A: Aqueous Schotten-Baumann (Recommended)

Best for scale-up, safety, and "green" chemistry compliance.

Reagents & Equipment

- Precursor: 5-Aminosalicylic acid (5-ASA), >98% purity.[1]
- Acylating Agent: Chloroacetyl chloride (Caution: Lachrymator, toxic).[1]
- Base: Sodium Hydroxide (NaOH), 2M aqueous solution.[1][2]
- Acid: Hydrochloric Acid (HCl), 6M solution.[1]
- Solvent: Deionized Water.[1]
- Apparatus: 3-neck round-bottom flask, mechanical stirrer, pH meter/probe, dropping funnel, ice bath.[1]

Step-by-Step Procedure

1. Solubilization (The "Phenolate" Phase)

- Charge a 3-neck flask with 5.00 g (32.6 mmol) of 5-ASA.
- Add 40 mL of water. The solid will not dissolve yet.[1]
- Slowly add 35 mL of 2M NaOH (70 mmol, ~2.15 eq).
 - Mechanistic Note: The first equivalent neutralizes the carboxylic acid; the second deprotonates the phenol. The solution should turn clear and slightly dark (oxidation sensitive).[1]

- Process Control: Ensure complete dissolution.[1][3] If turbid, add minimal NaOH dropwise until clear.[1]

2. Controlled Acylation

- Cool the reaction mixture to 0–5 °C using an ice/salt bath.
- Charge the dropping funnel with 3.1 mL (4.4 g, 39 mmol, 1.2 eq) of Chloroacetyl chloride.
- Critical Step: Add the acid chloride dropwise over 30–45 minutes.
 - Simultaneous Addition: Monitor pH.[1] As the reaction generates HCl, the pH will drop. Concurrently add 2M NaOH dropwise to maintain pH between 10 and 11.
 - Why? pH < 9 risks precipitating unreacted 5-ASA; pH > 12 risks hydrolyzing the chloroacetyl chloride too fast.[1]

3. Reaction Completion

- After addition, remove the ice bath and allow the mixture to warm to room temperature (20–25 °C).
- Stir for an additional 2 hours.
- TLC Check: (Eluent: Ethyl Acetate/Methanol/Acetic Acid 8:1:0.1). Spot starting material vs. reaction.[1] Product will have a higher than 5-ASA.[1]

4. Workup & Isolation

- Cool the mixture back to 10 °C.
- Slowly acidify with 6M HCl to pH 2.0.
 - Observation: A thick white to off-white precipitate will form immediately.[1]
- Stir the slurry for 30 minutes to ensure complete precipitation and removal of trapped salts.

- Filter the solid using a Buchner funnel.[1]
- Wash: Wash the filter cake with 3 x 20 mL cold water (removes NaCl and excess acid) followed by 1 x 10 mL cold ethanol (removes trace organic impurities).

5. Purification

- Dry the crude solid in a vacuum oven at 50 °C for 12 hours.
- Recrystallization: Dissolve crude product in minimum hot Ethanol/Water (80:20). Cool slowly to 4 °C. Filter crystals.

Yield Expectation: 80–90% (approx. 6.0 – 6.7 g).[1][4]

Method B: Anhydrous Organic Route (Alternative)

Use only if the aqueous method fails due to specific analog sensitivity.

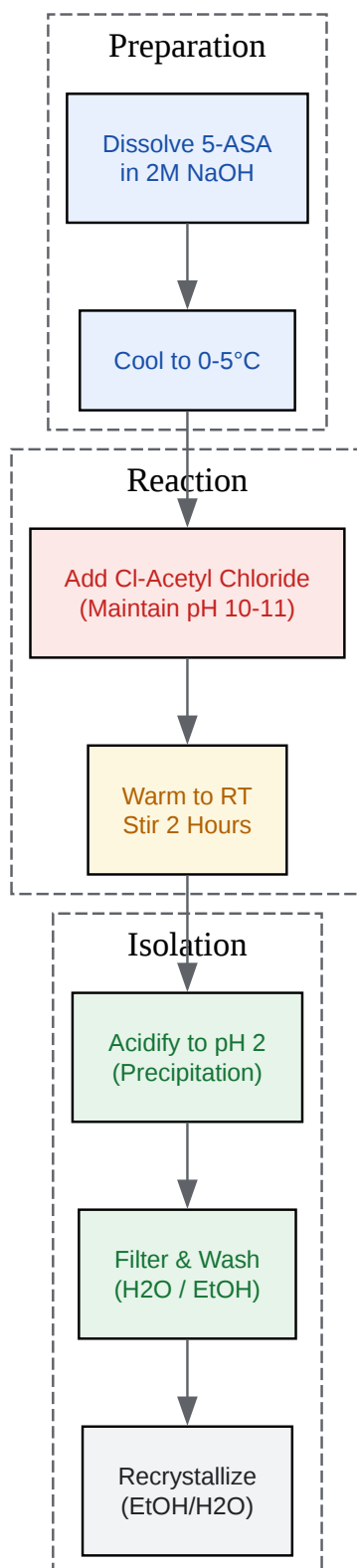
- Dissolve 5-ASA (1 eq) in anhydrous DMF (5 vol).
- Add Triethylamine (TEA) (2.5 eq).
- Cool to 0 °C. Add Chloroacetyl chloride (1.1 eq) in DCM dropwise.
- Stir 3 hours. Pour into Ice Water/HCl mixture to precipitate product.
- Note: This method often requires more extensive washing to remove DMF.[1]

Analytical Characterization

Verify the product identity using the following parameters.

Technique	Expected Signal / Result
Appearance	White to off-white microcrystalline powder.[1]
Melting Point	230–235 °C (Decomposition).[1]
HPLC Purity	>98% (Area %).
Mass Spec (ESI-)	[M-H] ⁻ calculated: 228.01; Found: 228.0 ± 0.5 m/z.[1]
¹ H NMR (DMSO-)	10.3 (s, 1H, -NH), 8.1 (d, 1H, Ar-H3), 7.7 (dd, 1H, Ar-H4), 6.9 (d, 1H, Ar-H6), 4.2 (s, 2H,). Note: Phenolic/Carboxylic protons are often broad/exchanged.[1]

Workflow Visualization



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Figure 2: Operational workflow for the synthesis and isolation of the target compound.

Safety & Handling

- Chloroacetyl Chloride: Highly toxic by inhalation and corrosive.[1] Reacts violently with water to release HCl gas.[1] Must be handled in a fume hood.
- 5-ASA: Generally low toxicity but can be an irritant.[1] Oxidizes in air (turns brown); store under inert gas if possible.[1]
- Waste Disposal: The filtrate contains chloroacetic acid derivatives and must be disposed of as halogenated organic waste, not down the drain.

References

- Preparation of N-acyl-5-aminosalicylic acids
 - Source: Naisbitt, D. J., et al. (1996).[1] "Metabolism of 5-aminosalicylic acid in vitro and in vivo." *Gastroenterology*.
 - Context: Describes the general acetyl
- Schotten-Baumann Acylation Protocols
 - Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1]
 - Context: Standard reference for aqueous alkaline acylation of amino acids and phenols.[1]
- Synthesis of Chloroacetamides (General Procedure)
 - Source: Mishra, D., et al. (2017).[1][5] "A facile amidation of chloroacetyl chloride using DBU." [1][5] *International Journal of ChemTech Research*.
 - Context: Provides comparative conditions for reacting chloroacetyl chloride with aryl amines.
- Balsalazide & 5-ASA Chemistry
 - Source: Chan, R. P., et al. (1983).[1] "Balsalazide, a new prodrug of 5-aminosalicylic acid." [1][4] *Digestive Diseases and Sciences*.

- Context: Establishes the chemical stability and reactivity profile of the 5-ASA scaffold.
- [1]

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